molecular formula C13H14ClNO2 B13819250 2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro-

2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro-

Cat. No.: B13819250
M. Wt: 251.71 g/mol
InChI Key: MQSQGRNCCGHFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- is a synthetic organic compound belonging to the quinolinedione family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of butyl and chloro substituents on the quinolinedione core can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as aniline derivatives and appropriate alkylating agents.

    Cyclization: The key step involves the cyclization of the intermediate to form the quinolinedione core. This can be achieved through various cyclization reactions, such as the Pfitzinger reaction or the Skraup synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinolinedione to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized quinolinediones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Quinolinedione: The parent compound without the butyl and chloro substituents.

    3-Butyl-2,4(1H,3H)-Quinolinedione: A similar compound with only the butyl substituent.

    3-Chloro-2,4(1H,3H)-Quinolinedione: A similar compound with only the chloro substituent.

Uniqueness

2,4(1H,3H)-Quinolinedione, 3-butyl-3-chloro- is unique due to the combined presence of butyl and chloro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

3-butyl-3-chloro-1H-quinoline-2,4-dione

InChI

InChI=1S/C13H14ClNO2/c1-2-3-8-13(14)11(16)9-6-4-5-7-10(9)15-12(13)17/h4-7H,2-3,8H2,1H3,(H,15,17)

InChI Key

MQSQGRNCCGHFLM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)C2=CC=CC=C2NC1=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.